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Introduction
Belizatinib (TSR-011) is an orally active, potent, small-molecule dual inhibitor of Anaplastic

Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1][2]

Developed by TESARO, Inc., Belizatinib was investigated as a potential therapeutic agent for

advanced solid tumors and lymphomas, particularly those harboring ALK rearrangements.

Despite showing promise in preclinical studies and early clinical development, its advancement

was ultimately halted. This technical guide provides a comprehensive overview of the discovery

and development history of Belizatinib, summarizing the available preclinical and clinical data,

outlining its mechanism of action, and detailing relevant experimental methodologies.

Discovery and Lead Optimization
While specific details regarding the initial hit identification and lead optimization process for

Belizatinib have not been extensively published, its development was part of a broader effort in

the field of oncology to develop next-generation ALK inhibitors. The rationale for designing a

dual ALK/TRK inhibitor was likely to broaden its therapeutic potential and to overcome potential

resistance mechanisms involving TRK signaling. The chemical structure of Belizatinib was

optimized for oral bioavailability and potent inhibition of its target kinases.
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Belizatinib functions as an ATP-competitive inhibitor of ALK and TRK kinases.[2] By binding to

the ATP-binding pocket of these receptor tyrosine kinases, it blocks their phosphorylation and

subsequent activation of downstream signaling pathways.

ALK Signaling Pathway
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a crucial role in the

development of the nervous system. In several cancers, chromosomal rearrangements lead to

the formation of fusion proteins (e.g., EML4-ALK in non-small cell lung cancer), resulting in

constitutive activation of the ALK kinase domain. This aberrant signaling drives cell

proliferation, survival, and metastasis through pathways such as the RAS-RAF-MEK-ERK,

PI3K-AKT, and JAK-STAT pathways. Belizatinib inhibits the kinase activity of both wild-type and

mutated ALK, thereby blocking these oncogenic signals.

TRK Signaling Pathway
The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of neurotrophin

receptors that are essential for the development and function of the nervous system. Gene

fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode the

TRK proteins, have been identified as oncogenic drivers in a wide range of tumors. These

fusions lead to ligand-independent activation of TRK signaling, promoting tumor growth and

survival. Belizatinib's inhibition of TRKA, TRKB, and TRKC provides a therapeutic strategy for

cancers driven by NTRK gene fusions.

Signaling Pathway Diagrams

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.researchgate.net/publication/330129970_Phase_Ph_12_study_of_TSR-011_a_potent_inhibitor_of_ALK_and_TRK_including_crizotinib-resistant_ALK_mutations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Downstream Signaling

ALK Receptor Tyrosine Kinase

RAS-RAF-MEK-ERK
Pathway

PI3K-AKT
Pathway

JAK-STAT
Pathway

Belizatinib (TSR-011)

Inhibition

Cell Proliferation Cell Survival

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Downstream Signaling

TRK Receptor Tyrosine Kinase
(TRKA, TRKB, TRKC)

RAS-MAPK
Pathway

PI3K-AKT
Pathway

Belizatinib (TSR-011)

Inhibition

Cell Growth Cell Survival

 

Patient Screening
(Advanced Solid Tumors/Lymphomas)

Phase 1: Dose Escalation
(30 mg to 480 mg)

Determine MTD and RP2D

Phase 2a: Cohort Expansion
(at RP2D)

Evaluate Safety and Efficacy

Discontinuation of Development

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Belizatinib (TSR-011): A Technical Overview of its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606013#discovery-and-development-history-of-
belizatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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